CID 71365394, also known as 4-[(4-Methylphenyl)thio]-2-(trifluoromethyl)pyrimidine, is a chemical compound that has garnered attention in various scientific fields due to its potential applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The compound's structure includes a trifluoromethyl group and a thioether linkage, contributing to its unique properties and reactivity.
CID 71365394 can be sourced from chemical databases such as PubChem, where it is cataloged with detailed information about its structure, properties, and biological activities. Researchers often utilize such databases for experimental planning and compound identification.
CID 71365394 is classified as an organic compound, specifically a pyrimidine derivative. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, which significantly influences their chemical behavior and biological activity.
The synthesis of CID 71365394 typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with a trifluoromethylating agent in the presence of a suitable catalyst. This process allows for the introduction of the trifluoromethyl group onto the pyrimidine ring.
The synthesis can be broken down into the following steps:
CID 71365394 has a molecular formula of . Its structure can be visualized as follows:
CC1=NC(=NC(=C1SCC)C(F)(F)F)NThis representation allows chemists to predict reactivity and interactions with other molecules.
CID 71365394 can participate in various chemical reactions typical of pyrimidine derivatives, including:
The reactivity of CID 71365394 is influenced by its electron-withdrawing trifluoromethyl group, which enhances its electrophilicity and alters its interaction with nucleophiles.
The mechanism of action for CID 71365394 primarily revolves around its interaction with biological targets. It may act as an inhibitor or modulator in enzymatic pathways due to its structural features.
Research indicates that compounds similar to CID 71365394 exhibit inhibitory activity against certain kinases and enzymes involved in cellular signaling pathways, suggesting potential therapeutic applications.
Relevant data from experimental studies support these properties, indicating that CID 71365394 can be handled safely within specified conditions.
CID 71365394 has potential applications in:
Researchers continue to explore its applications across various fields, leveraging its unique chemical characteristics for innovative solutions.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6